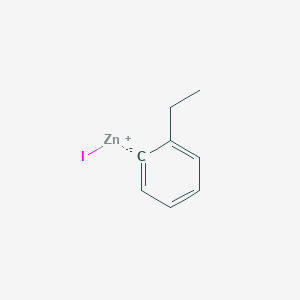

2-Ethylphenylzinc iodide

Description

Historical Development of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by reacting ethyl iodide with zinc metal. psu.edu This discovery not only marked the dawn of organometallic chemistry but also laid the groundwork for the concept of chemical valence. chemicalbook.com Throughout the latter half of the 19th century, organozinc compounds were the primary reagents for alkylation in organic synthesis. smolecule.com

A significant milestone in the application of organozinc reagents was the discovery of the Reformatsky reaction in 1887 by Sergey Reformatsky. organic-chemistry.orgnih.govorganic-chemistry.org This reaction involves the condensation of α-halo esters with aldehydes or ketones in the presence of metallic zinc to form β-hydroxy-esters, showcasing the utility of organozinc intermediates in carbon-carbon bond formation. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Despite their early prominence, the discovery of more reactive Grignard reagents around 1900 temporarily relegated organozinc compounds to the background. smolecule.com However, their lower reactivity was later recognized as a key advantage, allowing for greater functional group tolerance in complex synthetic pathways. thieme-connect.de

Significance of Aryl Organozinc Compounds in Catalytic Transformations

The resurgence of interest in organozinc reagents, particularly aryl organozinc halides, was largely driven by their successful application in transition metal-catalyzed cross-coupling reactions. The most notable of these is the Negishi coupling, a palladium- or nickel-catalyzed reaction that couples organozinc compounds with various organic halides. organic-chemistry.orgwikipedia.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and selectivity. nih.gov

Aryl organozinc halides are particularly valuable in these transformations due to their ability to participate in the synthesis of complex aromatic structures, including biaryls, which are common motifs in pharmaceuticals and materials science. organic-chemistry.org The versatility of the Negishi coupling allows for the connection of sp², sp³, and sp hybridized carbon atoms, offering a broad scope for molecular construction. wikipedia.org The reaction's tolerance to a wide array of functional groups is a direct benefit of the moderate reactivity of the organozinc partner. nih.gov

Specific Context of 2-Ethylphenylzinc Iodide within Contemporary Organozinc Chemistry

Within the vast family of aryl organozinc halides, 2-Ethylphenylzinc iodide serves as a specific reagent utilized in modern synthetic applications. Its structure, featuring an ethyl group at the ortho position of the phenyl ring, introduces steric hindrance that can influence its reactivity and the properties of the resulting products.

The primary application of 2-Ethylphenylzinc iodide is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to introduce the 2-ethylphenyl moiety into a target molecule. A notable example is its use in the synthesis of highly hindered aryl ketones. In these reactions, 2-Ethylphenylzinc iodide is coupled with sterically demanding benzoyl chlorides. For instance, the reaction of 2-ethylphenylzinc bromide (a closely related reagent) with 2,6-disubstituted benzoyl chlorides in the presence of a palladium catalyst has been shown to produce the corresponding hindered ketones in moderate to good yields. psu.edu

The synthesis of 2-Ethylphenylzinc iodide is typically achieved through the direct oxidative addition of activated zinc metal to 2-ethyliodobenzene. psu.edu The reactivity and success of its subsequent coupling reactions can be influenced by the choice of catalyst and reaction conditions. For example, while some couplings proceed efficiently with a nickel catalyst, others may require a palladium catalyst to achieve the desired transformation, particularly when significant steric hindrance is a factor. psu.edu

The following table details the results of coupling reactions involving a 2-ethylphenylzinc halide with various ortho-disubstituted benzoyl chlorides, highlighting the influence of the catalyst and substrates on the reaction outcome.

| Organozinc Reagent | Aroyl Chloride | Catalyst (mol %) | Product | Yield (%) |

| 2-Ethylphenylzinc bromide | 2,6-Difluorobenzoyl chloride | Pd(PPh₃)₂Cl₂ (2) | 2a | 62 |

| 2-Ethylphenylzinc bromide | 2,6-Dichlorobenzoyl chloride | Pd(PPh₃)₂Cl₂ (2) | 2b | 41 |

| Data sourced from a study on the preparation of highly hindered aryl ketones. psu.edu |

This data demonstrates the utility of 2-ethylphenylzinc halides in overcoming steric challenges to form complex, sterically encumbered molecules, a valuable capability in the synthesis of advanced materials and complex organic molecules.

Properties

IUPAC Name |

ethylbenzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQUZPGLKNSUDI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylphenylzinc Iodide

Direct Halogen-Zinc Exchange Pathways

Direct insertion of metallic zinc into the carbon-halogen bond of an aryl halide is a fundamental and widely used method for preparing organozinc reagents. nih.gov This approach, known as oxidative addition, is particularly effective for aryl iodides due to the reactivity of the carbon-iodine bond.

The most direct route to 2-Ethylphenylzinc iodide involves the reaction of 2-ethylphenyl iodide with metallic zinc. In this reaction, the zinc metal inserts directly into the carbon-iodine bond of the aromatic ring. This oxidative addition transforms the electrophilic carbon of the aryl iodide into a nucleophilic carbon in the organozinc compound, making it a versatile reagent for carbon-carbon bond formation. organic-chemistry.org The general reaction is typically performed in an etheral solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org While seemingly straightforward, the reaction's efficiency is highly dependent on the reactivity of the zinc metal and the presence of activating agents. organic-chemistry.orgresearchgate.net

Standard zinc powder or turnings can be sluggish and unreactive due to a passivating oxide layer on its surface. researchgate.netadichemistry.com To overcome this, highly reactive forms of zinc, such as Rieke Zinc, are often employed. wikipedia.org Rieke Zinc is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. researchgate.netnih.gov This process generates a fine, black powder of zinc with a high surface area and enhanced reactivity. researchgate.netrsc.org

The use of Rieke Zinc significantly improves the rate and yield of the oxidative addition reaction with aryl iodides like 2-ethylphenyl iodide. riekemetals.comriekemetals.com Reactions that would otherwise require elevated temperatures or fail to proceed with commercial zinc dust can often be accomplished at room temperature or under mild reflux conditions when using Rieke Zinc. riekemetals.com

| Feature | Standard Zinc (Unactivated) | Rieke Zinc |

| Preparation | Commercially available dust/turnings | Reduction of ZnCl₂ with Li, K, or Na naphthalenide researchgate.net |

| Reactivity | Low to moderate; often requires activation researchgate.net | High; readily reacts with aryl iodides riekemetals.comriekemetals.com |

| Typical Reaction Temp. | Elevated temperatures often required researchgate.net | Room temperature to mild reflux riekemetals.com |

| Reaction Time | Can be slow (many hours to overnight) | Faster (often complete in 1-4 hours) riekemetals.com |

In lieu of preparing highly active zinc, commercial zinc dust can be chemically activated. This is a practical and widely adopted strategy for synthesizing organozinc reagents. nih.gov

Lithium Halides: A pivotal development in organozinc chemistry was the discovery that lithium chloride (LiCl) can dramatically accelerate the direct insertion of zinc into organic halides. organic-chemistry.org When zinc reacts with 2-ethylphenyl iodide, the resulting 2-Ethylphenylzinc iodide can remain on the metal surface, impeding further reaction. LiCl is believed to break up these aggregates and form a soluble organozincate complex (e.g., (2-EtC₆H₄)ZnI·LiCl), which desorbs from the zinc surface. nih.govorganic-chemistry.orgwikipedia.org This keeps the metal surface active and available for continuous reaction, leading to significantly higher yields and faster reaction rates, often at room temperature. organic-chemistry.org

Other Additives:

1,2-Dibromoethane and Trimethylsilyl chloride (TMSCl): These reagents are sometimes used to pre-activate the zinc surface by reacting with the passivating oxide layer. wikipedia.org

TMEDA (Tetramethylethylenediamine): This bidentate ligand can coordinate to the zinc center, increasing the solubility and modifying the reactivity of the resulting organozinc reagent.

| Activating Agent | Function | Typical Solvent |

| Lithium Chloride (LiCl) | Solubilizes the organozinc product from the zinc surface nih.govorganic-chemistry.org | THF organic-chemistry.org |

| 1,2-Dibromoethane | Cleans and activates the zinc surface via reaction | Ether, THF |

| TMEDA | Forms soluble complexes, modifies reactivity | THF |

Transmetalation Routes to 2-Ethylphenylzinc Iodide Formation

Transmetalation is an alternative synthetic strategy that involves the transfer of an organic group from a more electropositive metal to zinc. rsc.org This method is particularly useful when the required organozinc reagent is difficult to prepare by direct insertion or when the precursor is an organolithium or organomagnesium compound.

Aryllithium reagents are highly reactive organometallic compounds. 2-Ethylphenyllithium can be prepared, for example, through a halogen-lithium exchange between an aryl halide (e.g., 2-ethylphenyl bromide) and an alkyllithium reagent like n-butyllithium. The subsequent addition of a zinc halide, such as zinc iodide (ZnI₂), to the pre-formed 2-ethylphenyllithium results in a rapid transmetalation to yield 2-Ethylphenylzinc iodide and lithium iodide. researchgate.net This route is advantageous for creating organozinc reagents from precursors that are readily available for organolithium formation.

Reaction Scheme:

Ar-Br + n-BuLi → Ar-Li + n-BuBr (where Ar = 2-ethylphenyl)

Ar-Li + ZnI₂ → Ar-ZnI + LiI

Grignard reagents (organomagnesium halides) are among the most common organometallic reagents in organic synthesis. adichemistry.com The preparation of 2-ethylphenylmagnesium halide (e.g., bromide or iodide) is achieved by reacting the corresponding 2-ethylphenyl halide with magnesium metal. adichemistry.com

This Grignard reagent can then undergo transmetalation upon treatment with a zinc halide like zinc iodide. The reaction equilibrium favors the formation of the less reactive organozinc compound, driving the reaction to completion. researchgate.net This method provides a reliable pathway to 2-Ethylphenylzinc iodide, leveraging the well-established chemistry of Grignard reagents.

| Precursor | Reagents | Key Steps |

| Aryllithium | 1. 2-Ethylphenyl bromide + n-BuLi2. Zinc Iodide (ZnI₂) | Formation of 2-ethylphenyllithium, followed by transmetalation with ZnI₂. |

| Arylmagnesium Halide | 1. 2-Ethylphenyl bromide + Mg2. Zinc Iodide (ZnI₂) | Formation of Grignard reagent, followed by transmetalation with ZnI₂. |

Optimization of Reaction Conditions for High Purity and Yield

The synthesis of 2-Ethylphenylzinc iodide, like other organozinc reagents, is highly sensitive to reaction conditions. acs.org Achieving high purity and yield necessitates careful optimization of several parameters, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. acs.org

Solvent Effects in Organozinc Formation

The choice of solvent plays a critical role in the formation of organozinc reagents by influencing the two primary steps of the reaction: the oxidative addition of the organic halide to the zinc metal surface and the subsequent solubilization of the organozinc intermediate. nih.govnih.gov

Historically, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were required for the efficient synthesis of organozinc reagents. nih.govorganic-chemistry.org These solvents are effective because they accelerate the initial oxidative addition step, where the aryl iodide reacts with the zinc surface to form a surface-bound organozinc intermediate. nih.govresearchgate.net The high donor number of solvents like DMSO significantly enhances the reactivity of the system. organic-chemistry.org

A significant advancement in organozinc synthesis was the discovery by Knochel that using lithium chloride (LiCl) in a less polar solvent like tetrahydrofuran (THF) could also efficiently promote the reaction. nih.gov In this case, the mechanism of acceleration is different. While THF is less effective at promoting the initial oxidative addition compared to DMSO, LiCl significantly accelerates the second step: the solubilization of the organozinc intermediate from the metal surface into the solution. nih.govnih.gov The lithium salt is thought to form soluble "ate" complexes, such as (THF)nLi[RZnX2], which facilitates the removal of the product from the zinc surface. nih.gov

The interplay between the solvent and activating agents allows for a tailored approach to synthesis. Using a polar aprotic solvent like DMSO primarily speeds up the oxidative addition, whereas using an activating salt like LiCl in THF primarily speeds up the solubilization of the surface intermediates. nih.gov This understanding allows chemists to choose the optimal conditions based on the specific substrate and desired outcome.

| Solvent System | Primary Effect | Mechanistic Step Accelerated | Key Advantages |

|---|---|---|---|

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Increases reaction rate | Oxidative Addition | Efficient synthesis without additional activators. organic-chemistry.org |

| THF with LiCl | Increases solubility of intermediate | Solubilization | Avoids high-boiling polar aprotic solvents and lowers reaction temperatures. nih.gov |

Temperature and Stoichiometry Considerations

Temperature is a critical parameter that must be controlled to ensure the successful synthesis of 2-Ethylphenylzinc iodide. The formation of organozinc reagents is an exothermic process, and careful temperature management is necessary to prevent side reactions and decomposition of the product. While some older methods required higher temperatures, the use of activating agents like LiCl allows the reaction to proceed efficiently at lower temperatures. nih.gov For instance, the oxidative addition of aryl iodides in the presence of LiCl can be carried out effectively at 60°C. nih.gov Continuous flow synthesis methods also offer precise temperature control, contributing to higher yields and safer operation. acs.org

The stoichiometry of the reactants, specifically the ratio of 2-ethylphenyl iodide to zinc metal, also influences the outcome of the reaction. A molar excess of zinc is typically used to ensure complete conversion of the aryl iodide and to compensate for the passivated surface of the metal. researchgate.net In scalable continuous synthesis processes, a large excess of zinc, such as a bed of zinc granules, is employed to maintain a high surface area for the reaction and drive it to completion, achieving yields of up to 98%. acs.org The exact stoichiometry can be optimized depending on the scale and method of synthesis (batch vs. continuous flow). acs.orgresearchgate.net

| Parameter | Consideration | Impact on Synthesis |

|---|---|---|

| Temperature | The reaction is exothermic; precise control is needed. | Affects reaction rate, yield, and prevents decomposition. Modern methods with activators allow for lower temperatures. nih.gov |

| Stoichiometry (Zinc:Aryl Iodide) | An excess of zinc metal is generally used. | Ensures complete conversion of the starting aryl iodide and maximizes yield. acs.orgresearchgate.net |

Green Chemistry Approaches in Organozinc Reagent Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of organozinc reagents. One significant area of advancement is the potential to conduct reactions in water. The Barbier reaction, which is similar to the Grignard reaction, can be performed as a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate. libretexts.org A key advantage of this approach is that organozinc reagents are less sensitive to water than their Grignard or organolithium counterparts, making aqueous reaction media feasible. This reduces the reliance on volatile and often hazardous organic solvents. libretexts.org

Another green approach is the use of continuous flow chemistry for the synthesis of organozinc compounds. acs.org This methodology offers several advantages over traditional batch processing, including enhanced safety due to the small reaction volumes at any given time, better temperature control, and the potential for higher yields and purity. acs.orgresearchgate.net Continuous processes can also be more resource-efficient, minimizing waste and energy consumption, which are key tenets of green chemistry. acs.org The development of scalable continuous flow methods makes the synthesis of organozinc reagents like 2-Ethylphenylzinc iodide safer, more efficient, and more environmentally friendly. acs.orgacs.org

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the reactivity profiles and transformative applications of 2-Ethylphenylzinc iodide in the context of the requested transition metal-catalyzed cross-coupling reactions.

The provided outline requires a detailed analysis of Palladium-Catalyzed Negishi, Nickel-Catalyzed, and Iron-Catalyzed cross-coupling reactions focusing solely on "2-Ethylphenylzinc iodide." However, published research extensively covers these reactions with a wide range of other organozinc reagents, such as generic arylzinc halides, secondary alkylzinc halides, and various functionalized organozinc compounds, but does not provide specific examples, data tables, or detailed research findings for 2-Ethylphenylzinc iodide itself.

Discussions on related topics are available:

Palladium-Catalyzed Negishi Reactions: There is a wealth of information on the Negishi coupling of various organozinc compounds with aryl, heteroaryl, and vinyl halides/triflates. Catalyst systems, ligand effects, and reaction mechanisms are well-documented for other substrates.

Nickel and Iron-Catalyzed Reactions: The use of more earth-abundant metals like nickel and iron for cross-coupling reactions is an active area of research, with many examples involving different classes of organozinc and organomanganese reagents.

Steric Hindrance: The concept of steric hindrance is a fundamental principle in organic chemistry, and its effects on cross-coupling reactions are often considered. Studies have explored how bulky substituents on either the organometallic reagent or the electrophile can influence reaction rates and product yields. However, this has not been specifically detailed for the 2-ethylphenyl moiety in this particular organozinc iodide reagent.

Without specific studies on 2-Ethylphenylzinc iodide, a scientifically accurate and informative article that strictly adheres to the requested outline cannot be generated. The available data does not permit a focused discussion on its coupling with various halides, considerations of its specific steric profile, or its behavior under different transition metal catalysts as requested.

Reactivity Profiles and Transformative Applications of 2 Ethylphenylzinc Iodide

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Mediated Coupling Transformations (e.g., Copper)

While palladium and nickel are common catalysts for cross-coupling reactions involving organozinc reagents (Negishi coupling), copper has emerged as a cost-effective and low-toxicity alternative. Copper(I) iodide can efficiently catalyze the cross-coupling of arylzinc reagents with aryl iodides under ligand-free conditions. These reactions often demonstrate broad substrate scope and tolerate a variety of functional groups.

Mechanistically, it is suggested that arylzincate complexes, often formed in the presence of salts like lithium chloride, undergo transmetalation with the copper(I) catalyst. This step generates a copper-aryl intermediate, which then reacts with the aryl iodide to form the desired biaryl product. The presence of lithium chloride is often crucial, as it enhances the reactivity of the organozinc species, leading to significantly improved yields. For instance, the coupling of diarylzinc reagents with aryl iodides shows good to excellent yields with a low catalyst loading of 5 mol% CuI. nih.gov This methodology is tolerant of functional groups such as esters, nitriles, trifluoromethyl groups, and halides. nih.gov

| Catalyst | Aryl Halide | Organozinc Reagent | Conditions | Yield |

| CuI (5 mol%) | 4-Iodotoluene | Diphenylzinc | DMF, 100 °C, 12 h | 87% |

| CuI (5 mol%) | 1-Iodo-4-(trifluoromethyl)benzene | Diphenylzinc | DMF, 100 °C, 12 h | 85% |

| CuI (5 mol%) | Methyl 4-iodobenzoate | Diphenylzinc | DMF, 100 °C, 12 h | 81% |

This table illustrates the general scope and efficiency of copper-catalyzed Negishi-type coupling reactions, which are applicable to 2-ethylphenylzinc iodide. Data adapted from studies on diarylzinc reagents. nih.gov

Addition Reactions with 2-Ethylphenylzinc Iodide

2-Ethylphenylzinc iodide can act as a potent nucleophile, adding its 2-ethylphenyl group to various electrophilic centers, particularly unsaturated carbonyl systems and simple aldehydes or ketones.

Organozinc halides, including 2-ethylphenylzinc iodide, can undergo conjugate (1,4- or Michael) addition to α,β-unsaturated ketones (enones). Notably, this transformation can proceed efficiently without a transition metal catalyst. A key factor in the success of this uncatalyzed reaction is the choice of solvent, with 1,2-dimethoxyethane (B42094) (DME) showing markedly superior results compared to tetrahydrofuran (B95107) (THF). ntu.edu.sgescholarship.org The reaction likely involves the stabilization of a transition state by the coordinating capabilities of DME. escholarship.org

The reaction proceeds smoothly for the addition of arylzinc iodides to various enones, affording high yields of the β,β-disubstituted ketone products. ntu.edu.sgresearchgate.net The steric hindrance on the enone substrate can affect the reaction rate, with bulkier groups requiring longer reaction times or higher temperatures. ntu.edu.sg The reaction also tolerates electrophilic functional groups on the substrate. ntu.edu.sg

| Organozinc Halide | Enone Substrate | Solvent | Temperature | Yield |

| Phenylzinc iodide | Chalcone | DME | 50 °C | 98% (conversion) |

| Phenylzinc iodide | Chalcone | THF | 50 °C | Low conversion |

| Phenylzinc iodide | 4'-Methylchalcone | DME | 50 °C | 99% |

| 4-Chlorophenylzinc iodide | Chalcone | DME | 50 °C | 99% |

This table demonstrates the efficiency and solvent dependency of the catalyst-free conjugate addition of arylzinc halides to enones. ntu.edu.sg

The addition of organozinc reagents to the carbonyl carbon of aldehydes and ketones is a fundamental method for forming secondary and tertiary alcohols, respectively. researchgate.netresearchgate.netsemanticscholar.org This nucleophilic addition involves the attack of the nucleophilic carbon of the organozinc compound on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated upon workup. researchgate.netsemanticscholar.org

Barbier-type Reactions: The Barbier reaction is characterized by the in situ generation of the organometallic reagent in the presence of the carbonyl substrate. nih.govnih.gov In the context of 2-ethylphenylzinc iodide, this would involve reacting 2-ethyliodobenzene, zinc metal, and an aldehyde or ketone in a single pot. nih.gov This approach is advantageous as it avoids the separate preparation and isolation of the often-unstable organozinc reagent. nih.govnih.gov Barbier-type reactions are known for their operational simplicity and tolerance to aqueous conditions in some cases. nih.govresearchgate.net

Reformatsky-type Reactions: The classical Reformatsky reaction involves the reaction of an α-halo ester with zinc to form a zinc enolate (a Reformatsky enolate), which then adds to an aldehyde or ketone to produce a β-hydroxy ester. researchgate.netbeilstein-journals.orgscispace.comorganic-chemistry.org While 2-ethylphenylzinc iodide is not a Reformatsky enolate itself, the underlying principle of a zinc-mediated nucleophilic addition to a carbonyl group is shared. beilstein-journals.org Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions like addition to the ester group. beilstein-journals.orgscispace.com The broader family of zinc-mediated additions encompasses a wide range of aldehydes and ketones. researchgate.netnih.gov

Carbozincation is the addition of the carbon-zinc bond of an organozinc reagent across an unsaturated carbon-carbon bond, such as an alkyne or alkene. nih.govresearchgate.net This process generates a new, more complex organozinc species that can be trapped with various electrophiles. While uncatalyzed carbozincations often require reactive organozincs (like allylic reagents), the addition of arylzinc reagents to unsaturated systems is typically promoted or catalyzed by a transition metal, such as rhodium, nickel, or cobalt. nih.govntu.edu.sgresearchgate.net

For example, rhodium complexes can catalyze the arylzincation of terminal allenes, producing functionalized allylzinc reagents. nih.gov Similarly, cobalt-catalyzed addition of arylzinc reagents to internal alkynes can proceed via a 1,4-cobalt migration to form an ortho-alkenylarylzinc species. ntu.edu.sg Nickel catalysis has been employed for the enantioselective carbozincation of vinylboronic esters with arylzinc reagents. nih.gov Hydrozincation, the formal addition of H-Zn across a multiple bond, is a related process but is less common for arylzinc reagents compared to zinc hydrides.

Directed Arylation Reactions

Transition metal-catalyzed C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgscispace.com In a directed arylation reaction, a directing group on one of the substrates guides the catalyst to a specific C-H bond, which is then cleaved and coupled with a partner.

2-Ethylphenylzinc iodide can serve as the arylating agent in such transformations. For instance, a palladium catalyst can coordinate to a directing group (e.g., a benzothiazole (B30560) or pyridine) on a substrate, facilitating the activation of a nearby C-H bond (often at the ortho position). beilstein-journals.org The resulting palladacycle can then undergo transmetalation with 2-ethylphenylzinc iodide, followed by reductive elimination to form the C-aryl bond and regenerate the active catalyst. This approach offers high regioselectivity and functional group tolerance. beilstein-journals.org

Functional Group Tolerances and Substrate Scope in Catalytic Reactions

A significant advantage of using organozinc reagents like 2-ethylphenylzinc iodide in catalytic reactions is their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. scispace.com

Functional Group Tolerance: In copper- and palladium-catalyzed cross-coupling reactions, arylzinc reagents are compatible with a wide array of functional groups. These include esters, ketones, nitriles, halides (F, Cl), ethers, and trifluoromethyl groups. nih.govescholarship.org This tolerance circumvents the need for protecting groups, leading to more efficient and atom-economical syntheses.

Substrate Scope: The scope of coupling partners for 2-ethylphenylzinc iodide is broad.

Cross-Coupling: A diverse range of aryl, heteroaryl, and vinyl halides (primarily iodides and bromides) can be used as electrophiles. nih.gov

Addition Reactions: Conjugate additions are effective with various α,β-unsaturated ketones. ntu.edu.sg Nucleophilic additions proceed with a wide range of both aliphatic and aromatic aldehydes and ketones.

Directed Arylation: The C-H activation partner can be varied, including numerous heterocycles and substituted arenes, provided they contain a suitable directing group. beilstein-journals.org

The combination of broad substrate scope and high functional group tolerance makes 2-ethylphenylzinc iodide a valuable reagent in the synthesis of complex organic molecules. nih.govescholarship.org

Mechanistic Investigations of Reactions Involving 2 Ethylphenylzinc Iodide

Oxidative Addition Pathways in Catalytic Cycles

The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent metal center, most commonly a Pd(0) or Ni(0) complex. nih.govwikipedia.org This step involves the insertion of the metal into the carbon-halogen bond, resulting in an increase in the oxidation state of the metal, for example, from Pd(0) to Pd(II). wikipedia.org For aryl halides, this process is often the rate-determining step in the catalytic cycle. chemrxiv.org

Several mechanistic pathways have been proposed for oxidative addition, including concerted, SN2-type, and radical pathways. wikipedia.orgresearchgate.net The operative mechanism can depend on various factors, including the nature of the metal, the ligands, the halide, and the organic group. chemrxiv.orgnih.gov For aryl iodides reacting with a Pd(0) center, a concerted pathway involving a three-centered transition state is often suggested. chemrxiv.org In this pathway, the palladium atom interacts with both the iodine and the ipso-carbon of the aryl group simultaneously.

Another possibility is a nucleophilic displacement mechanism, which is more polar and can be likened to an SNAr-type reaction. chemrxiv.org Computational studies have explored these divergent mechanisms for various substrates and ligands. chemrxiv.org For nickel catalysts, radical pathways involving single-electron transfer are also considered, especially with certain ligands and substrates. researchgate.netnih.gov The choice of ligands on the metal center significantly influences the rate and mechanism of oxidative addition. Electron-rich ligands, for instance, can facilitate the oxidative addition step. illinois.edu

Table 1: Common Oxidative Addition Pathways

| Pathway | Description | Common Substrates |

| Concerted | Three-centered transition state involving the metal, carbon, and halogen. wikipedia.orgchemrxiv.org | Aryl halides, Vinyl halides wikipedia.org |

| SN2-type | Nucleophilic attack by the metal center on the carbon atom, displacing the halide. wikipedia.org | Alkyl halides nih.gov |

| Radical | Involves single-electron transfer steps, often with first-row transition metals like nickel. researchgate.netnih.gov | Aryl halides (with Ni) nih.gov |

Transmetalation Steps in Cross-Coupling Mechanisms

Following oxidative addition, the transmetalation step occurs. This process involves the transfer of the organic group (in this case, the 2-ethylphenyl group) from the zinc atom to the palladium(II) or nickel(II) center. illinois.eduwikipedia.org This step is crucial as it brings both organic coupling partners onto the same metal center, poised for the final bond-forming step. Organozinc reagents, like 2-ethylphenylzinc iodide, are known for their high efficiency in transmetalation due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov

The general form of the transmetalation reaction is: LnM(R')(X) + R-ZnI → LnM(R')(R) + X-ZnI Where M is Pd or Ni, L represents the ligands, R' is the organic group from the halide, and R is the 2-ethylphenyl group.

The mechanism of transmetalation is generally believed to proceed through an associative pathway, where the organozinc compound coordinates to the metal center before the organic group is transferred. wikipedia.org

The reactivity of organozinc reagents can be significantly influenced by zinc-halogen exchange reactions and the presence of salts. nih.gov Halogen-zinc exchange is a process where an organic halide reacts with an organozinc compound to exchange the organic groups. nih.govresearchgate.net While this is a method for preparing organozinc reagents, understanding its equilibrium and kinetics is important in the context of a cross-coupling reaction mixture.

Salt additives, particularly lithium halides like LiCl and LiBr, are often beneficial in cross-coupling reactions involving organozinc reagents. illinois.edu These salts can break up aggregates of the organozinc species, leading to the formation of more reactive monomeric zincate species. illinois.edunih.gov For instance, the presence of magnesium salts has been shown to accelerate the rate of iodine-zinc exchange reactions significantly, possibly through the formation of more reactive dibromozincate species. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism of halogen-zinc exchange and the role of the halogen and ligands on the zinc atom. nih.gov

Table 2: Effect of Salt Additives on Organozinc Reactivity

| Additive | Proposed Role | Consequence |

| LiCl, LiBr | Breaks up organozinc aggregates. illinois.edu | Forms more reactive monomeric zincates. illinois.edu |

| MgBr₂ | Formation of more reactive zincate species. researchgate.net | Accelerates iodine-zinc exchange rate. researchgate.net |

| Li(acac) | Catalyzes halogen-zinc exchange. nih.gov | Allows for efficient exchange on aryl iodides. nih.gov |

Kinetic studies on palladium-catalyzed Negishi couplings have provided insights into how ligands affect the reaction rate. nih.gov For example, a study using a chelating ligand containing a phosphine (B1218219) and an electron-deficient olefin demonstrated superior reaction rates under mild conditions for the coupling of aryl iodides with alkylzincs. nih.gov The choice of ligand can also be crucial in preventing side reactions, such as β-hydride elimination when using alkylzinc reagents with β-hydrogens. organic-chemistry.org The design of specialized ligands, such as biaryldialkylphosphines, has been shown to effectively promote the coupling of secondary alkylzinc halides by influencing the relative rates of reductive elimination versus β-hydride elimination. organic-chemistry.org

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. illinois.eduwikipedia.org In this step, the two organic groups coupled on the metal center form a new carbon-carbon bond as they are eliminated from the metal. wikipedia.org This process reduces the oxidation state of the metal, regenerating the catalytically active low-valent species which can then re-enter the catalytic cycle. wikipedia.org For palladium, this typically involves the reduction from Pd(II) to Pd(0).

For mononuclear reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the metal center. nsf.gov If the transmetalation step results in a trans complex, a trans-to-cis isomerization must occur before reductive elimination can proceed. The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups being coupled. Bulky ligands can often promote reductive elimination by creating steric strain that is relieved upon product formation.

Computational studies have been used to investigate the mechanistic details of reductive elimination from various metal complexes, including Ni(II) and Rh(III) species. rsc.orgresearchgate.net For Ni(II) complexes, which can have a higher barrier to direct reductive elimination, alternative pathways such as electron density-controlled or oxidation-induced reductive elimination have been explored. rsc.orgnih.gov

Identification of Proposed Intermediates and Transition States

Throughout the catalytic cycle, various intermediates and transition states are proposed. The active catalyst is a low-valent, coordinatively unsaturated species like L₂Pd(0). illinois.edu The oxidative addition step proceeds through a transition state to form a square planar Pd(II) intermediate, for example, trans-[ArPd(L)₂I]. nih.gov

The transmetalation step involves the coordination of the organozinc reagent to this Pd(II) complex, forming a transient higher-coordinate species before ligand exchange occurs. The resulting diorganopalladium(II) complex, [ArPd(L)₂(R)], is another key intermediate. illinois.edu This intermediate must typically undergo isomerization to a cis configuration before passing through a reductive elimination transition state to release the final product.

While these intermediates are often transient and difficult to isolate or observe directly, their existence is supported by kinetic studies, computational modeling, and in some cases, spectroscopic characterization under specific conditions. nih.gov

Kinetic and Spectroscopic Studies of Reaction Pathways

Kinetic studies are a powerful tool for elucidating the mechanisms of catalytic reactions. By measuring reaction rates as a function of reactant and catalyst concentrations, a rate law can be determined, which provides insight into the composition of the transition state of the rate-determining step. For example, kinetic investigations of the oxidative addition of phenyl iodide to a Pd(0) complex have revealed the influence of different ligands and the presence of non-reactive catalyst resting states. nih.gov

Spectroscopic techniques can be used to identify and characterize reaction intermediates. In situ infrared (IR) spectroscopy, for instance, has been used to monitor the progress of a Negishi cross-coupling reaction, providing real-time data on the consumption of reactants and formation of products. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for characterizing the structure of stable pre-catalysts and, in favorable cases, observing intermediates in the catalytic cycle.

Computational methods, particularly DFT, have become increasingly important for mapping the potential energy surfaces of these reactions. nih.gov These studies can provide detailed information on the structures and energies of intermediates and transition states, helping to distinguish between different possible mechanistic pathways. nih.govncu.edu.tw

Computational and Theoretical Studies of 2 Ethylphenylzinc Iodide and Its Reactivity

Density Functional Theory (DFT) Calculations on 2-Ethylphenylzinc Iodide Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of 2-Ethylphenylzinc iodide were identified. Such studies would be invaluable for understanding the compound's fundamental properties, including its molecular orbital energies (HOMO-LUMO gap), charge distribution, and the electronic influence of the ortho-ethyl substituent on the carbon-zinc bond.

Theoretical Modeling of Reaction Mechanisms and Energetics

Specific theoretical models for the reaction mechanisms involving 2-Ethylphenylzinc iodide are not available in the reviewed literature.

Pathways for Oxidative Addition, Transmetalation, and Reductive Elimination

While the general mechanisms of reactions involving arylzinc reagents are well-established, computational modeling specific to 2-Ethylphenylzinc iodide would be necessary to delineate the precise pathways and intermediates for key steps like oxidative addition, transmetalation with a catalyst, and subsequent reductive elimination.

Analysis of Transition States and Activation Barriers

No data on the transition states or activation barriers for reactions specifically involving 2-Ethylphenylzinc iodide could be located. This information is critical for a quantitative understanding of reaction kinetics and for predicting the feasibility of different reaction pathways.

Prediction of Reactivity and Selectivity Profiles

Without specific computational models, any discussion on the predicted reactivity and selectivity of 2-Ethylphenylzinc iodide would be speculative. Theoretical studies would be required to forecast how the steric and electronic properties of the 2-ethylphenyl group influence its behavior in cross-coupling and other reactions.

Ligand Design and Catalyst Optimization through Computational Chemistry

There is no evidence of computational studies focused on designing ligands or optimizing catalysts specifically for reactions with 2-Ethylphenylzinc iodide. This area of research would be highly beneficial for enhancing the efficiency and selectivity of synthetic methods that utilize this particular organozinc reagent.

Advanced Analytical Methodologies in the Study of 2 Ethylphenylzinc Iodide Chemistry

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy is crucial for observing chemical transformations as they occur, providing dynamic information about the concentration of reactants, products, and intermediates without altering the reaction conditions.

In-situ Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring the real-time evolution of chemical reactions involving organozinc species. By tracking changes in the vibrational frequencies of specific bonds, researchers can gain insights into reaction kinetics and mechanisms. For instance, the carbonyl absorption band in certain substrates shifts significantly upon coordination to the zinc atom, an effect that can be monitored to understand the interaction between the organozinc reagent and the electrophile. iupac.org While direct studies on 2-ethylphenylzinc iodide are not prevalent, the principles are broadly applicable. The technique allows for the observation of the consumption of starting materials and the formation of products, and in some cases, the detection of key intermediates that may not be observable by other means.

Table 1: Illustrative IR Frequency Shifts in Organozinc Reactions This table provides representative data for analogous systems to illustrate the type of information gained from in-situ IR spectroscopy.

| Vibrational Mode | Compound Type | Typical Wavenumber (cm⁻¹) | Change Upon Reaction/Coordination |

|---|---|---|---|

| Carbonyl Stretch (C=O) | Ketone/Ester Substrate | 1750-1680 | Shift to lower wavenumber upon coordination to Zn |

| Carbon-Zinc Stretch (C-Zn) | Organozinc Reagent | ~600-400 | Disappearance as reagent is consumed |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of organic reactions in real-time. researchgate.netlibretexts.org For reactions involving 2-ethylphenylzinc iodide, ¹H NMR and ¹³C NMR can be used to quantify the consumption of the starting aryl iodide and the formation of the cross-coupled product. nih.govescholarship.org The distinct signals of the aromatic and ethyl protons of 2-ethylphenylzinc iodide can be tracked to determine reaction kinetics. nih.gov

Furthermore, NMR is vital for detecting and characterizing reaction intermediates. morressier.com In the context of Negishi cross-coupling reactions, ³¹P NMR is particularly useful for studying the palladium catalyst's lifecycle. uclm.esnih.gov Changes in the chemical shift of the phosphorus ligand attached to the palladium center can indicate the formation of various catalytic species, such as the Pd(0)-organozinc complex, which is a key intermediate. uclm.esnih.gov For example, a downfield shift in the ³¹P NMR signal upon addition of an organozinc reagent to a Pd(0)-phosphine complex suggests the formation of a palladium-zinc adduct, reducing the electron density at the phosphorus atom. uclm.es This type of analysis provides direct evidence for the steps involved in the catalytic cycle.

Table 2: Representative ¹H NMR Chemical Shifts for Monitoring a Negishi Coupling Reaction This table shows hypothetical data for a reaction involving an organozinc reagent to illustrate the application of NMR in reaction monitoring.

| Species | Key Protons | Representative Chemical Shift (δ, ppm) | Observation During Reaction |

|---|---|---|---|

| Starting Aryl Halide | Aromatic H | 7.0 - 8.0 | Signal intensity decreases |

| 2-Ethylphenylzinc Iodide | Aromatic H ortho to Zn | ~7.8 | Signal intensity decreases |

| 2-Ethylphenylzinc Iodide | -CH₂- | ~2.9 | Signal intensity decreases |

| Cross-Coupled Product | Aromatic H | 7.0 - 8.5 | Signal intensity increases |

UV-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within catalyst complexes, providing information on their speciation during a reaction. In palladium-catalyzed cross-coupling reactions, the formation of complexes between the palladium catalyst and the organozinc reagent can lead to observable changes in the UV-Vis absorption spectrum. For instance, the addition of an organozinc reagent to a solution containing a Pd(0) complex can cause a shift in the absorption band to a longer wavelength (a bathochromic shift). uclm.es This shift indicates the formation of a new species, likely a Pd(0)-zinc complex, which may be the photoactive entity in light-induced Negishi reactions. uclm.esvapourtec.com Monitoring these spectral changes allows for the identification of key catalytic intermediates and helps in understanding the mechanism of catalyst activation and participation. uclm.es

Mass Spectrometry Techniques for Mechanistic Elucidation (e.g., ESI-MS of intermediates)

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a highly sensitive technique for identifying and characterizing transient and low-concentration intermediates in complex reaction mixtures. researchgate.net In the study of organozinc chemistry, ESI-MS can detect charged species like organozincate anions ([RZnX₂]⁻) or cationic complexes, which might be crucial intermediates in reaction pathways. nih.govuni-muenchen.de For example, ESI-MS has been used to detect higher-order zincates which are believed to be active transmetalating agents in Negishi cross-coupling reactions. nih.govchemrxiv.org This technique allows for the direct observation of species that are proposed in reaction mechanisms but are often too reactive or short-lived to be detected by NMR or IR spectroscopy. nih.gov The combination of ESI-MS with tandem MS (MS/MS) can further provide structural information on these intermediates through fragmentation analysis. nih.gov

X-ray Diffraction Studies of Related Organozinc Complexes to Elucidate Coordination and Aggregation

While obtaining a single crystal of 2-ethylphenylzinc iodide itself may be challenging, X-ray diffraction studies on closely related organozinc complexes provide invaluable insights into their solid-state structures. researchgate.net This technique reveals precise information about bond lengths, bond angles, coordination geometries, and aggregation states. uu.nl Organozinc halides often form aggregates, and their structure can be influenced by the solvent and the presence of salts like lithium chloride. uu.nl X-ray crystallography has shown that the zinc center in organozinc compounds typically adopts a tetrahedral coordination geometry, often by coordinating with solvent molecules (like THF) or other donor ligands. uu.nlwikipedia.org Understanding these structural features is crucial as the aggregation state and coordination environment of the organozinc reagent can significantly impact its reactivity in solution. researchgate.net

Table 3: Typical Structural Parameters of Arylzinc Complexes from X-ray Diffraction Data is generalized from studies of related organozinc compounds.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Coordination Number at Zn | Number of atoms bonded to the zinc center | Typically 4 (tetrahedral) |

| Zn-C Bond Length | Distance between zinc and the aryl carbon | ~2.0 Å |

| Zn-Halogen Bond Length | Distance between zinc and the halide atom | Varies (e.g., Zn-Cl ~2.3 Å) |

| Aggregation State | Monomeric, Dimeric, or Polymeric | Often dimeric or higher aggregates in the solid state |

Chromatographic Methods for Advanced Product Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of products from reactions involving 2-ethylphenylzinc iodide. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the yield and purity of the desired cross-coupled products. uni-muenchen.de GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds, providing both retention time for identification and a mass spectrum for structural confirmation. ncl.res.in HPLC is versatile and can be used for a wider range of compounds, including those that are not volatile or are thermally sensitive. These methods are critical for optimizing reaction conditions by allowing for the accurate quantification of product formation and the detection of byproducts, which in turn provides indirect mechanistic information. uni-muenchen.deacs.org

Broader Impact and Future Research Directions in 2 Ethylphenylzinc Iodide Chemistry

Potential for Asymmetric Synthesis with Chiral Ligands

The generation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. While the direct asymmetric synthesis involving 2-ethylphenylzinc iodide is an area ripe for exploration, the extensive research on related arylzinc reagents provides a strong foundation for future developments. The core strategy involves the use of chiral ligands that coordinate to the metal catalyst, thereby creating a chiral environment that can effectively differentiate between enantiotopic faces of the substrate or prochiral intermediates.

A variety of chiral ligands have demonstrated success in asymmetric reactions with organozinc reagents. These are often bidentate or polydentate molecules possessing C2 symmetry or nonsymmetrical designs, which can create a well-defined chiral pocket around the metal center. The design of these ligands is crucial, as both steric and electronic properties influence the stereochemical outcome of the reaction.

Future research in this domain will likely focus on several key aspects:

Novel Ligand Scaffolds: The design and synthesis of new classes of chiral ligands tailored for high enantioselectivity in reactions with sterically demanding organozinc reagents like 2-ethylphenylzinc iodide.

Catalyst-Controlled Stereoselectivity: Developing catalytic systems where the stereochemical outcome is dictated by the chiral catalyst, allowing for the synthesis of either enantiomer of a product from the same starting materials by simply changing the chirality of the ligand.

Mechanistic Understanding: Detailed mechanistic studies to elucidate the precise mode of stereoinduction, which will enable a more rational design of ligands and catalysts for improved enantioselectivity.

| Ligand Class | Common Acronym | Typical Metal Catalyst | Applicable Reaction Type |

|---|---|---|---|

| Bis(oxazoline) | BOX | Nickel, Copper | Negishi Cross-Coupling, Conjugate Addition |

| Phosphinooxazoline | PHOX | Palladium, Rhodium | Asymmetric Hydrogenation, Allylic Alkylation |

| Salen Complexes | Salen | Chromium, Cobalt | Asymmetric Epoxidation, Ring-Opening Reactions |

| N,N'-Dioxides | - | Scandium, Zinc | Diels-Alder, Friedel-Crafts Reactions |

| Bidentate Phosphines | BINAP | Rhodium, Palladium | Asymmetric Hydrogenation, Cross-Coupling |

Development of Novel Catalytic Systems for 2-Ethylphenylzinc Iodide Reactions

While palladium and nickel complexes are the traditional workhorses for cross-coupling reactions involving organozinc reagents, a significant push towards the development of novel catalytic systems is underway. This drive is motivated by the desire to reduce costs, enhance reactivity, improve functional group tolerance, and develop more sustainable chemical processes. The exploration of earth-abundant first-row transition metals and the harnessing of light energy through photoredox catalysis are at the forefront of this research.

Earth-Abundant Metal Catalysis: Iron and copper are particularly attractive alternatives to precious metals like palladium due to their low cost, low toxicity, and high natural abundance. wikipedia.org

Iron-Catalyzed Cross-Coupling: Research has demonstrated that iron catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can effectively mediate the cross-coupling of arylzinc reagents with a variety of electrophiles, including alkyl halides. rsc.orgresearchgate.netorganicreactions.org These systems are promising for their unique reactivity profiles and environmental benefits.

Copper-Catalyzed Reactions: Copper catalysts have also emerged as a viable option for Negishi-type couplings. wikipedia.org Copper(I) iodide, for instance, has been shown to catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions, showcasing a simplified and cost-effective approach. wikipedia.org

Photoredox Catalysis: A paradigm shift in catalysis has been the advent of visible-light photoredox catalysis. This approach utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes to activate substrates that are unreactive under traditional thermal conditions. Organozinc reagents can be activated by photoredox catalysis to generate alkyl or aryl radicals, which can then participate in a variety of bond-forming reactions. organic-chemistry.org This methodology opens up new avenues for reactivity and allows for reactions to be conducted under exceptionally mild conditions, often at room temperature.

Future directions in this area include:

The development of more robust and efficient iron and copper catalysts with broader substrate scope and functional group compatibility.

The design of novel photocatalytic systems that can expand the range of transformations possible with arylzinc iodides.

The exploration of dual catalytic systems that combine a transition metal catalyst with a photocatalyst to achieve unprecedented reactivity.

Expansion of Substrate Scope and Reaction Diversity

A major goal in synthetic chemistry is to develop reactions that are not only efficient but also broadly applicable to a wide range of substrates with diverse functional groups. Organozinc reagents like 2-ethylphenylzinc iodide are well-regarded for their exceptional functional group tolerance, which allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. organic-chemistry.org Future research will continue to push the boundaries of what is possible in terms of both the coupling partners and the types of bonds that can be formed.

Broadening the Electrophile Scope: While aryl and vinyl halides are the most common electrophiles in Negishi cross-coupling reactions, significant progress has been made in expanding the scope to include other classes of compounds. This includes the use of less reactive electrophiles like aryl chlorides and the activation of C-O bonds in substrates such as aryl tosylates and mesylates. The ability to use a wider variety of readily available starting materials adds to the versatility and practicality of these reactions.

New Reaction Types: Beyond the traditional formation of carbon-carbon bonds, research is actively exploring the use of arylzinc reagents in the construction of carbon-heteroatom bonds (C-N, C-O, C-S). Furthermore, acylative cross-coupling reactions, where an arylzinc reagent reacts with an acyl chloride, provide a direct route to ketones and are a powerful tool for the synthesis of complex carbonyl-containing compounds. bohrium.com The use of arylzinc reagents in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products, is another area of active investigation. rsc.org

Key future research goals include:

Developing catalytic systems that can activate an even broader range of electrophiles, including those with traditionally unreactive leaving groups.

Expanding the portfolio of carbon-heteroatom bond-forming reactions using arylzinc reagents.

Discovering entirely new transformations that leverage the unique reactivity of organozinc compounds.

Advancements in Green Chemistry Principles for Organozinc Processes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of synthetic chemistry research. The development of more sustainable methods for reactions involving arylzinc iodides is a key focus area.

Sustainable Solvents and Reaction Conditions: A significant environmental impact of many chemical processes is the use of large volumes of volatile organic solvents. A major breakthrough in this area has been the development of micellar catalysis, which allows for Negishi cross-coupling reactions to be performed in water at room temperature. organic-chemistry.orgorganic-chemistry.org This is achieved by using a surfactant that forms micelles, which act as nanoreactors, effectively solubilizing the reagents in the aqueous medium. Additionally, mechanochemistry, which involves conducting reactions by grinding solids together in the absence of a solvent, is a promising approach for reducing solvent waste. researchgate.net

Atom Economy: Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. The direct insertion of zinc metal into an aryl iodide to form the organozinc reagent is an atom-economical process. mdpi.com Future research will focus on designing catalytic cycles that minimize the formation of byproducts and maximize the incorporation of all starting materials into the desired product.

Future research in green chemistry for organozinc processes will likely concentrate on:

Expanding the use of water as a reaction solvent for a broader range of organozinc reactions.

Further developing solvent-free reaction conditions through mechanochemistry and other techniques.

Designing catalysts that operate at lower temperatures and with higher turnover numbers to improve energy efficiency and reduce catalyst loading.

Unexplored Reactivity Modes and Mechanistic Pathways of Aryl Organozinc Iodides

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved chemical transformations. While the general catalytic cycle for the Negishi cross-coupling is well-established, many of the finer details of the individual steps, as well as alternative reaction pathways, are still under investigation.

The Role of Aggregates and Additives: Organozinc reagents in solution can exist as complex aggregates, and the nature of these aggregates can significantly influence their reactivity. uni-muenchen.deresearchgate.net Additives such as lithium salts are often crucial for the successful formation and reaction of organozinc reagents. nih.gov Mechanistic studies, including computational modeling, are beginning to unravel the precise role of these additives in breaking up aggregates and facilitating key steps in the catalytic cycle, such as transmetalation. researchgate.net

Radical and Single-Electron Transfer (SET) Pathways: While the traditional mechanism of the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination steps, there is growing evidence that alternative pathways involving radical intermediates and single-electron transfer (SET) can also be operative, particularly with certain catalysts and substrates. nih.govnih.gov For example, some cross-coupling reactions involving arylzinc reagents have been shown to proceed without a transition-metal catalyst, likely through an SET-induced pathway. nih.gov Photoredox catalysis, by its very nature, operates through SET mechanisms.

Future research in this area will aim to:

Utilize advanced spectroscopic and computational techniques to characterize the structure of organozinc reagents in solution and understand the role of aggregation.

Elucidate the precise mechanisms by which additives like lithium chloride accelerate these reactions.

Investigate the prevalence and synthetic utility of non-traditional radical and SET pathways in the reactivity of arylzinc iodides.

Discover and control new, unconventional reactivity modes of organozinc compounds to unlock novel synthetic transformations.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Ethylphenylzinc iodide, and how can purity be rigorously validated?

- Methodological Answer : 2-Ethylphenylzinc iodide is typically synthesized via transmetallation, where a Grignard or organolithium reagent reacts with a zinc halide. For purity validation, employ a combination of techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity.

- Elemental analysis to verify stoichiometry.

- Titration (e.g., iodometric) to assess active zinc content.

Experimental details must be meticulously documented, including solvent purity, reaction temperature, and inert atmosphere conditions, as per guidelines for reproducibility in organic synthesis .

Q. Which characterization techniques are essential for confirming the identity of 2-Ethylphenylzinc iodide in novel synthetic routes?

- Methodological Answer : Beyond NMR and elemental analysis:

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation.

- FT-IR spectroscopy to identify Zn-C and C-I vibrational modes.

- Mass spectrometry (ESI or MALDI) to detect molecular ions.

For new compounds, provide full spectral data and crystallographic parameters in supplementary materials, adhering to journal standards for transparency .

Q. How should researchers handle and store 2-Ethylphenylzinc iodide to prevent degradation?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) in flame-dried glassware.

- Use anhydrous solvents (e.g., THF, diethyl ether) to avoid hydrolysis.

- Monitor stability via periodic NMR checks.

Document storage conditions and degradation kinetics to aid replication .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 2-Ethylphenylzinc iodide in cross-coupling reactions, and how can side reactions be minimized?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotopic effects (KIE) or DFT calculations to probe transmetallation barriers.

- Side Reactions : Competitive protodezincification can occur; mitigate by optimizing ligand choice (e.g., TMEDA) and reaction temperature.

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate species.

Contradictions in reported mechanisms (e.g., radical vs. polar pathways) require comparative studies with controlled variables .

Q. How can reaction conditions be optimized when 2-Ethylphenylzinc iodide is used in stereoselective transformations?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).

- Chiral Ligands : Screen bisoxazolines or phosphines to enhance enantioselectivity.

- Additives : Evaluate Lewis acids (e.g., MgBr₂) to stabilize transition states.

Publish full optimization data, including failed conditions, to contextualize results .

Q. How should researchers address contradictions in literature data regarding the catalytic efficiency of 2-Ethylphenylzinc iodide in C–C bond formation?

- Methodological Answer :

- Critical Analysis : Compare reaction scales, catalyst sources, and characterization methods across studies.

- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., glovebox purity, solvent batch).

- Meta-Analysis : Use statistical tools to identify outliers or systematic biases.

Transparent reporting of experimental nuances (e.g., trace O₂ levels) is critical for resolving discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.